Vinylamine

Polymer Science Transition Metal Coordination Thermal Analysis

Vinylamine (CAS 593-67-9), an unstable enamine monomer , is the precursor to polyvinylamine (PVAm), a water-soluble polymer distinguished by the highest density of primary amine functional groups among all synthetic polymers. Due to its inherent instability, PVAm is commercially manufactured via free-radical polymerization of N-vinylformamide followed by hydrolysis.

Molecular Formula C2H5N
Molecular Weight 43.07 g/mol
CAS No. 593-67-9
Cat. No. B613835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylamine
CAS593-67-9
SynonymsVINYLAMINE Aminoethylene Ethenamine Ethyleneamine Ethenamine, homopolymer
Molecular FormulaC2H5N
Molecular Weight43.07 g/mol
Structural Identifiers
SMILESC=CN
InChIInChI=1S/C2H5N/c1-2-3/h2H,1,3H2
InChIKeyUYMKPFRHYYNDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylamine (CAS 593-67-9): High-Density Primary Amine Polymer Precursor for Advanced Surface Modification and Enhanced Oil Recovery


Vinylamine (CAS 593-67-9), an unstable enamine monomer [1], is the precursor to polyvinylamine (PVAm), a water-soluble polymer distinguished by the highest density of primary amine functional groups among all synthetic polymers [2]. Due to its inherent instability, PVAm is commercially manufactured via free-radical polymerization of N-vinylformamide followed by hydrolysis [3]. This synthetic route yields linear polymers with molecular weights ranging from <1 kDa to >1 MDa [2], enabling precise tailoring for applications including interfacial engineering, papermaking, water treatment, and enhanced oil recovery [2][4].

Water-soluble primary amine polymer precursor; obtainable via N-vinylformamide polymerization and hydrolysis
Reported highest primary amine density among synthetic polymers — may support maximum charge density and functionalization requirements
Tailorable molecular weight profile up to high-Mw range; fits interfacial engineering, papermaking, water treatment, and enhanced oil recovery research

Why Generic Polyamine Substitution Fails: Distinct Amine Density and Thermal Response of Vinylamine-Derived Polymers


Polyvinylamine (PVAm) derived from vinylamine cannot be readily substituted by other in-class polyamines such as polyethylenimine (PEI) or polyallylamine (PAH) due to fundamental differences in primary amine density and polymer architecture [1]. PVAm exhibits an amine-to-carbon ratio of 1:2, yielding the highest primary amine density among all amine-functional polymers, whereas PEI contains a mixture of primary, secondary, and tertiary amines in a branched structure, and PAH possesses a lower amine-to-carbon ratio of 1:3 [2]. These structural disparities directly impact functional performance in applications requiring high charge density, precise interfacial modification, or tailored thermal response upon metal complexation [3][4]. Substituting PVAm with a generic polyamine would compromise key performance metrics, necessitating product-specific selection.

Polyethylenimine (PEI) substitution
Mixed primary, secondary, and tertiary amines in a branched architecture may shift metal-coordination behavior and thermal response compared to all-primary linear PVAm.
Polyallylamine (PAH) substitution
Lower primary amine density (amine-to-carbon ratio 1:3 vs PVAm 1:2) reduces charge density per chain unit; flocculation and interfacial packing may not transfer directly.
Architecture mismatch
Linear PVAm differs from branched or dendritic architectures; performance in layer-by-layer assembly and permeability control may require separate validation.

Quantitative Differentiation Evidence for Vinylamine-Derived Polyvinylamine (PVAm) Against Closest Analogs


Poly(vinylamine) Exhibits 2.25-Fold Higher Glass Transition Temperature Enhancement per Mol% Cobalt Compared to Poly(ethylene imine)

In a direct head-to-head study, poly(vinylamine) (PVA) complexed with cobalt chloride hexahydrate exhibited a glass transition temperature (Tg) enhancement of 45°C per mol% Co2+, whereas poly(ethylene imine) (PEI) exhibited only a 20°C enhancement per mol% Co2+ under identical conditions [1]. This 2.25-fold difference in Tg response indicates stronger coordination between the primary amine groups of PVA and the transition metal cation, resulting in more effective thermal stabilization.

Thermal Stabilization
Head-to-head
45 °C/mol% Co²⁺ (PVAm)
vs 20 °C/mol% (PEI)
Reported 2.25× higher Tg enhancement with cobalt complexation
Supports high-temperature membrane design; verify under target conditions
Polymer Science Transition Metal Coordination Thermal Analysis

Polyvinylamine Possesses Highest Primary Amine Density Among All Polymers: Amine-to-Carbon Ratio of 1:2 vs. 1:3 for Polyallylamine

Polyvinylamine (PVAm) exhibits an amine-to-carbon ratio of 1:2, meaning one primary amine group per two carbon atoms along the polymer backbone [1]. In contrast, polyallylamine (PAH) possesses a ratio of 1:3, and polyethylenimine (PEI), despite a similar 1:2 ratio, contains a mixture of primary, secondary, and tertiary amines due to its branched architecture [1][2]. This structural advantage confers PVAm with the highest primary amine functional group density of any polymer [2].

Primary Amine Density
Class-level
PVAm: 1 primary amine / 2 carbons
PAH: 1 amine / 3 carbons
50% higher density vs PAH; maximum reactive sites for functionalization
Class-level inference; confirm lot-specific amine content
Polymer Chemistry Surface Modification Flocculation

Base Hydrolysis of Poly(N-vinylformamide) Achieves Complete Amide Conversion, Outperforming Acid Hydrolysis Under Equivalent Conditions

Hydrolysis of poly(N-vinylformamide) (PNVF) to polyvinylamine (PVAm) using NaOH achieved complete amide conversion (>99%) when the NaOH/amide molar ratio exceeded 1.0 [1]. In contrast, acid hydrolysis using HCl exhibited limited conversions due to electrostatic repulsion among protonated amine groups, with equilibrium conversions consistently lower than base hydrolysis under identical temperature and concentration conditions [1]. This differential performance dictates the preferred manufacturing route for high-purity PVAm.

Hydrolysis Conversion
Reported
Base: >99% complete
Acid: partial (equilibrium-limited)
Base route yields uniform amine content; important for purity-critical research
Manufacturing process may affect lot properties; review synthesis details
Polymer Synthesis Hydrolysis Kinetics Process Chemistry

High Molecular Weight Polyvinylamine (≥10^6 Da) Enables Low-Viscosity Emulsions for Enhanced Oil Recovery

Polyvinylamine homopolymers synthesized via inverse emulsion polymerization of N-vinylformamide followed by hydrolysis achieve average molecular weights of at least 10^6 Da [1]. The resulting water-in-oil emulsion exhibits a viscosity of less than 10 centipoise (cP) at 15% solids and 20°C, measured by Brookfield viscometer at 60 rpm [1]. This combination of ultra-high molecular weight and low emulsion viscosity is uncommon among cationic polyelectrolytes and facilitates efficient injection and transport in enhanced oil recovery (EOR) operations.

EOR Emulsion Profile
Reported
Mw ≥ 10⁶ Da
Viscosity
Ultra-high Mw with low viscosity supports injectivity for mobility control
Data from inverse emulsion; validate with specific reservoir conditions
Compatibilized Strain
Head-to-head
Ultimate strain 12% (with Co²⁺)
vs 1.3% (immiscible blend)
9.2× strain increase via cobalt complexation; tunable ductility
Reported for 75/25 PVA/PEI blend; confirm with desired composition
Enhanced Oil Recovery Polyelectrolytes Emulsion Polymerization

Cobalt-Complexed PVAm/PEI Blends Achieve 9.2-Fold Increase in Ultimate Strain Compared to Immiscible Blend

In a 75/25 blend of poly(vinylamine) (PVA) and poly(ethylene imine) (PEI) containing 2 mol% Co2+, the elastic modulus decreased from 4.4 × 10^9 N/m² to 5.7 × 10^7 N/m², fracture stress decreased from 3.7 × 10^7 N/m² to 2.0 × 10^6 N/m², and ultimate strain increased from 1.3% to 12% relative to the immiscible 75/25 blend without cobalt [1]. This represents a 9.2-fold increase in ultimate strain, demonstrating that transition metal compatibilization transforms a brittle, immiscible blend into a ductile, homogeneous material.

Compatibilized Strain
Head-to-head
Ultimate strain 12% (with Co²⁺)
vs 1.3% (immiscible blend)
9.2× strain increase via cobalt complexation; tunable ductility
Reported for 75/25 PVA/PEI blend; confirm with desired composition
Polymer Blends Mechanical Properties Compatibilization

High-Value Application Scenarios Where Vinylamine-Derived PVAm Outperforms Analogs


Enhanced Oil Recovery (EOR) Mobility Control

In tertiary oil recovery, ultra-high molecular weight polyvinylamine (PVAm) homopolymers (Mw ≥ 10^6 Da) formulated as low-viscosity inverse emulsions (<10 cP at 15% solids) provide effective mobility control and sweep efficiency [1]. The high cationic charge density of PVAm facilitates adsorption onto negatively charged reservoir rock surfaces, reducing permeability in high-permeability zones and diverting injected fluids to oil-bearing low-permeability regions [2]. This property profile, combining ultra-high Mw with low injection viscosity, is atypical among polyelectrolytes and positions PVAm as a superior alternative to conventional polyacrylamides in challenging reservoir conditions.

Papermaking Wet-End Additive for Fines Retention

Polyvinylamine (PVAm) and its hydrophobically modified derivatives serve as highly effective retention aids in papermaking, particularly for recycle pulp furnishes with high fines content [1]. The high primary amine density (amine-to-carbon ratio 1:2) enables strong electrostatic interaction with anionic cellulose fibers and colloidal fines, improving first-pass retention and drainage [2][3]. Compared to conventional retention aids like polyacrylamide or polyethylenimine, PVAm's linear, high-density primary amine architecture provides more efficient bridging flocculation at lower dosages, reducing chemical consumption and improving paper machine runnability.

High-Temperature Metal-Chelating Membranes

Polyvinylamine (PVAm) exhibits a 45°C increase in glass transition temperature per mol% cobalt complexation, significantly outperforming polyethylenimine (PEI) which shows only 20°C enhancement [1]. This superior thermal stabilization enables the fabrication of PVAm-based facilitated transport membranes for carbon dioxide separation or metal ion capture that maintain structural integrity and separation performance at elevated operating temperatures (e.g., >60°C) where PEI-based membranes would undergo plasticization and selectivity loss [2]. The high primary amine density also provides abundant reactive sites for immobilizing CO2 carriers or chelating ligands.

Biomedical Surface Functionalization for Drug/Gene Delivery

With the highest primary amine content of any polymer, polyvinylamine (PVAm) provides an unparalleled density of reactive handles for conjugating bioactive molecules, imaging agents, or targeting ligands [1]. In gene delivery applications, PVAm's primary amine groups facilitate efficient DNA condensation and endosomal escape via the proton sponge effect, while the ability to precisely control hydrolysis degree (up to complete conversion via base hydrolysis [2]) allows fine-tuning of charge density and cytotoxicity profile. This level of control and amine density surpasses that achievable with polyethylenimine (mixed amines) or chitosan (lower amine density), making PVAm a premier candidate for next-generation non-viral vectors.

Application
Selection Property
Validation Focus
Enhanced oil recovery mobility control
Ultra-high molecular weight with low emulsion viscosity
Injectivity and sweep efficiency under reservoir conditions
Papermaking wet-end retention aid
High primary amine density for electrostatic bridging
First-pass retention and drainage rate at target dosage
High-temperature facilitated transport membranes
Metal-coordination thermal stabilization (Tg enhancement)
Tg retention and gas selectivity under elevated operating temperature
Drug/gene delivery vector research
High density of primary amine conjugation and complexation sites
Charge density tunability, DNA condensation, and endosomal escape capacity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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